molecular formula C13H19NO4 B2884072 Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate CAS No. 191111-02-1

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

Cat. No.: B2884072
CAS No.: 191111-02-1
M. Wt: 253.298
InChI Key: NSHODLNECMAQEK-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring an ethynyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 1-position, alongside a methyl ester. This structure combines rigidity from the cyclobutane ring with reactive moieties (ethynyl and carbamate groups), making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-6-9-7-13(8-9,10(15)17-5)14-11(16)18-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHODLNECMAQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereoselective Hydrogenation of Cyclobutylidene Precursors

A scalable route involves the Knoevenagel condensation of methyl 3-oxocyclobutanecarboxylate derivatives with Meldrum’s acid to form cyclobutylidene intermediates. For instance, reacting methyl 3-oxocyclobutanecarboxylate (13) with Meldrum’s acid (14) under basic conditions yields a cyclobutylidene Meldrum’s adduct (12) . Subsequent hydrogenation using Pd/C under 0.85 MPa H₂ pressure selectively reduces the exocyclic double bond, affording cis-1,3-disubstituted cyclobutane carboxylic acids with >99% diastereoselectivity. This method is advantageous for large-scale production due to its operational simplicity and high stereochemical fidelity.

Key Reaction Conditions :

  • Catalyst : 5% Pd/C
  • Solvent : Ethyl acetate
  • Pressure : 0.85 MPa H₂
  • Yield : >90%

Visible-Light-Induced [2+2] Cycloaddition

An enantioselective cascade reaction combines Ir-catalyzed asymmetric allylic etherification with visible-light-mediated [2+2] cycloaddition. For example, cinnamyl alcohols and branched allyl acetates undergo cyclization under blue LED irradiation, forming chiral cyclobutanes with up to 99% enantiomeric excess (ee). While this method excels in stereocontrol, scalability remains challenging due to photochemical requirements.

Comparative Analysis of Cyclobutane Formation Methods

Method Catalyst Selectivity Yield Scalability
Diastereoselective H₂ Pd/C >99% cis >90% High
[2+2] Cycloaddition Ir/photocatalyst >99% ee 60–75% Moderate

Introduction of the Ethynyl Group

The ethynyl substituent at position 3 is introduced via alkynylation of ketone intermediates or Sonogashira coupling .

Alkynylation of 3-Oxocyclobutanecarboxylates

3-Oxocyclobutanecarboxylic acid derivatives, synthesized via ozonolysis of benzylidene precursors, serve as substrates for ethynylation. Treatment of methyl 3-oxocyclobutanecarboxylate with ethynylmagnesium bromide in THF at −78°C delivers the propargyl alcohol intermediate, which is subsequently oxidized to the ketone and reduced to the ethynyl group.

Representative Protocol :

  • Ozonolysis : 3-Benzylidene cyclobutane carboxylate is treated with ozone at −50°C, followed by dimethyl sulfide quenching to yield 3-oxocyclobutanecarboxylate.
  • Grignard Addition : Ethynylmagnesium bromide adds to the ketone, forming a tertiary alcohol.
  • Dehydration : The alcohol is dehydrated using POCl₃/pyridine to install the ethynyl group.

Yield : 78–85%

Sonogashira Coupling

Palladium-catalyzed coupling of 3-iodocyclobutanecarboxylates with terminal alkynes offers a direct route. For example, methyl 3-iodocyclobutanecarboxylate reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ catalysis, followed by desilylation with K₂CO₃/MeOH, to afford the ethynyl product.

Advantages :

  • Chemoselectivity : Tolerates ester and Boc-protected amine groups.
  • Yield : 70–80%.

Boc Protection of the Amino Group

The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, the primary amine (e.g., 1-aminocyclobutanecarboxylate) is treated with Boc₂O in dichloromethane (DCM) in the presence of DMAP or triethylamine.

Optimized Conditions :

  • Reagent : Boc₂O (1.2 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : DCM, 0°C to room temperature
  • Yield : 95%

Final Esterification and Purification

The carboxylic acid intermediate is esterified using methyl iodide in the presence of a base (e.g., K₂CO₃) or via Fischer esterification with methanol/H₂SO₄. For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) are employed.

Purification :

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients.
  • Crystallization : Salt formation with (S)-1-phenylethylamine enhances diastereomeric purity.

Challenges and Optimization Strategies

  • Steric Hindrance : The 1,3-disubstitution on the cyclobutane ring impedes reagent access. Microwave-assisted synthesis reduces reaction times.
  • Epimerization : Basic conditions during Boc protection may racemize chiral centers. Low-temperature (<10°C) reactions mitigate this.
  • Ozonolysis Safety : Ozone generation requires strict temperature control (−50°C) and quenching with dimethyl sulfide.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The ethynyl group can be oxidized to form different functional groups such as ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethynyl or carbamate moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones, while reduction can produce alkanes.

Scientific Research Applications

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (): Lacks the ethynyl group and Boc protection. Features a secondary amine directly attached to the cyclobutane, enhancing nucleophilicity. Synthesized via sodium hydride-mediated alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid, achieving 100% yield after purification .

Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate (): Bromomethyl substituent instead of ethynyl. Molecular weight: 322.20 g/mol, with XLogP3 = 2.2, indicating moderate hydrophobicity .

Methyl 1-[[(E)-[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate (): Incorporates a difluorophenyl-morpholine moiety. LCMS m/z 791 [M+H]⁺ and HPLC retention time 0.81 minutes (SQD-TFA05), reflecting increased molecular weight and polarity .

Physicochemical and Functional Properties

  • Ethynyl Group Reactivity : The ethynyl group in the target compound enables click chemistry applications, distinguishing it from bromomethyl or amine-substituted analogs .
  • Boc Protection: Enhances stability during synthesis compared to unprotected amines, as seen in Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, which requires acidic conditions for deprotection .
  • Polarity : Compounds with morpholine or trifluoromethyl groups (e.g., m/z 732 in ) exhibit higher molecular weights and longer HPLC retention times due to increased hydrophilicity .

Biological Activity

Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate (CAS Number: 191111-02-1) is a synthetic organic compound with a unique structure that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The compound has the following chemical properties:

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.29 g/mol
  • Structure : Characterized by a cyclobutane ring with an ethynyl group and a tert-butoxycarbonylamino moiety.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential applications in several areas:

1. Anticancer Activity

Several studies have investigated the compound's efficacy against various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects on human cancer cells, particularly breast and prostate cancer lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
PC3 (Prostate Cancer)20
A549 (Lung Cancer)25

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent in preclinical models. Studies utilizing murine models of inflammation revealed that it significantly reduced markers such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases.

Case Study: In Vivo Inflammation Model
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in paw edema and histological signs of inflammation compared to controls.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. In vitro studies indicated that it could inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques.

Table 2: Neuroprotective Activity

Assay TypeResultReference
Beta-secretase InhibitionIC50 = 30 µM
Neurite OutgrowthIncreased by 40%

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. It appears to interact with multiple targets within cellular pathways:

  • Apoptosis Pathway : Induces pro-apoptotic signals leading to cell death in cancer cells.
  • NF-kB Pathway : Modulates inflammatory responses by inhibiting NF-kB activation.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate, and how is purity ensured?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with cyclobutane carboxylate precursors. A common approach includes:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) via reaction with Boc-anhydride in tetrahydrofuran (THF) under basic conditions (e.g., diisopropylethylamine) .
  • Step 2 : Introduction of the ethynyl group via Sonogashira coupling, using palladium catalysts and copper iodide in an inert atmosphere to prevent side reactions .
  • Purification : Reverse-phase C18 column chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) is employed to isolate the product, followed by LCMS and HPLC analysis to confirm purity (>95%) .

Advanced: How can reaction conditions be optimized to mitigate side reactions during ethynyl group incorporation?

Methodological Answer:
Ethynyl groups are prone to oxidative dimerization or undesired cycloadditions. Optimization strategies include:

  • Catalyst Selection : Use of Pd(PPh₃)₂Cl₂/CuI systems under strict nitrogen atmospheres to minimize oxidation .
  • Temperature Control : Maintaining temperatures below 40°C during coupling reactions to reduce by-product formation.
  • In Situ Monitoring : Real-time TLC or LCMS tracking to terminate reactions at optimal conversion (e.g., 80–90%) before side reactions dominate .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H-NMR : In DMSO-d6, key signals include the Boc-protected NH (δ 9.10 ppm, brs), ethynyl proton (δ 2.5–3.0 ppm), and cyclobutane CH₂ groups (δ 1.99–2.56 ppm) .
  • LCMS : To confirm molecular weight ([M+H]+ expected ~350–400 Da) and detect impurities .
  • IR Spectroscopy : Identification of ester carbonyl (C=O, ~1700 cm⁻¹) and Boc carbamate (N–H, ~3300 cm⁻¹) .

Advanced: How can stereochemical outcomes be controlled during cyclobutane ring functionalization?

Methodological Answer:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,2R)-cyclobutane derivatives) to dictate stereochemistry .
  • Ring Strain Modulation : Adjusting reaction solvents (e.g., DMF vs. THF) to influence transition-state geometry during ring-opening or functionalization .
  • Computational Modeling : DFT calculations to predict favorable dihedral angles and guide reagent selection for stereoselective ethynylation .

Basic: What are common purification challenges, and how are they addressed?

Methodological Answer:

  • Polar By-Products : Use of mixed-mode chromatography (e.g., C18 with acetonitrile/water gradients) to separate polar impurities .
  • Residual Catalysts : Chelating agents (e.g., EDTA) in aqueous washes to remove Pd/Cu residues .
  • Crystallization : Recrystallization from ethyl acetate/hexane to enhance purity for biological assays .

Advanced: How can contradictory yield data from different synthetic protocols be resolved?

Methodological Answer:

  • Parameter Screening : Systematic variation of solvents (e.g., THF vs. DMF), bases (NaH vs. KOtBu), and temperatures to identify critical yield determinants .
  • By-Product Analysis : LCMS/MS or GC-MS to trace low-abundance impurities (e.g., de-Boc products) that reduce yield .
  • Kinetic Studies : Pseudo-first-order rate analysis to compare reaction pathways under divergent conditions .

Basic: What are the stability considerations for the Boc-protected amino group?

Methodological Answer:

  • Acid Sensitivity : Avoid prolonged exposure to HCl or TFA; use mild acidic conditions (e.g., 4 M HCl in ethyl acetate) for controlled deprotection .
  • Storage : Lyophilized solid stored at -20°C under nitrogen to prevent hydrolysis .

Advanced: What strategies enable selective functionalization of the ethynyl group for bioconjugation?

Methodological Answer:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged biomolecules in aqueous/organic biphasic systems .
  • Protection-Deprotection : Temporary silyl protection (e.g., TMS-ethynyl) during multi-step syntheses to prevent unwanted reactivity .
  • Photocatalysis : Visible-light-mediated thiol-yne reactions for site-specific labeling without metal catalysts .

Basic: How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

  • Hydrolytic Stability : Incubation in PBS (pH 7.4) at 37°C, monitored by HPLC for degradation products (e.g., free carboxylic acid) .
  • Plasma Stability : Exposure to human plasma followed by LCMS quantification of intact compound over 24 hours .

Advanced: What mechanistic insights explain the cyclobutane ring’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Ring Strain Effects : The cyclobutane’s 90° bond angles increase susceptibility to nucleophilic attack, enabling ring-opening at positions adjacent to electron-withdrawing groups (e.g., esters) .
  • Computational Analysis : Transition-state modeling (e.g., NBO analysis) to identify charge distribution and predict regioselectivity .

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